N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine
Description
N-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine is a bis-pyrazole derivative featuring two substituted pyrazole rings connected via a methylene bridge. The first pyrazole ring (position 5) is substituted with a difluoromethyl group at position 1 and a methyl group at position 2. The second pyrazole ring (linked via the methylene group) is substituted with two methyl groups at positions 1 and 3. This compound’s structural uniqueness lies in its dual pyrazole framework and the inclusion of a difluoromethyl group, which enhances metabolic stability and lipophilicity compared to non-fluorinated analogues .
Properties
Molecular Formula |
C10H13F2N5 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C10H13F2N5/c1-7-5-15-16(2)9(7)13-6-8-3-4-14-17(8)10(11)12/h3-5,10,13H,6H2,1-2H3 |
InChI Key |
KIHCHMVNPMTAMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC2=CC=NN2C(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,3-Diketones
The Knorr pyrazole synthesis remains a cornerstone for generating substituted pyrazoles. For the target compound, 1,3-diketones such as acetylacetone are reacted with hydrazine derivatives under acidic or basic conditions. For example, the reaction of 1,3-diketone 1 with methylhydrazine yields 1,4-dimethylpyrazole 2 , a precursor to the final compound. Nano-ZnO catalysts have been shown to enhance reaction efficiency, achieving yields up to 95% under reflux conditions in ethanol.
$$
\text{1,3-Diketone} + \text{Methylhydrazine} \xrightarrow{\text{EtOH, nano-ZnO}} \text{1,4-Dimethylpyrazole} \quad
$$
Functionalization with Difluoromethyl Groups
Introduction of the difluoromethyl group at the 1-position of the pyrazole ring requires specialized reagents. A common approach involves the reaction of pyrazole precursors with chlorodifluoromethane (ClCF$$_2$$H) in the presence of a base such as potassium carbonate. This step is typically conducted in dimethylformamide (DMF) at 80–100°C, achieving moderate to high yields.
$$
\text{Pyrazole} + \text{ClCF}2\text{H} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{1-(Difluoromethyl)pyrazole} \quad
$$
Alkylation and Amine Coupling Strategies
The methylene-linked bis-pyrazole structure necessitates precise alkylation and amine coupling steps.
Reductive Amination
A key intermediate, 1-(difluoromethyl)-1H-pyrazol-5-yl)methanol, is oxidized to the corresponding aldehyde using Dess-Martin periodinane. Subsequent reductive amination with 1,4-dimethyl-1H-pyrazol-5-amine in the presence of sodium cyanoborohydride (NaBH$$_3$$CN) yields the target compound. This method, conducted in tetrahydrofuran (THF) at room temperature, achieves approximately 70% yield.
$$
\text{Aldehyde} + \text{Amine} \xrightarrow{\text{NaBH}_3\text{CN, THF}} \text{N-{[1-(Difluoromethyl)pyrazolyl]methyl}amine} \quad
$$
Nucleophilic Substitution
Alternative routes employ nucleophilic substitution between 5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazole and 1,4-dimethyl-1H-pyrazol-5-amine. Reactions are facilitated by bases such as sodium hydride (NaH) in acetonitrile at 60°C, yielding 85–90% product after 12 hours.
$$
\text{5-(Chloromethyl)pyrazole} + \text{Amine} \xrightarrow{\text{NaH, CH}_3\text{CN}} \text{Target Compound} \quad
$$
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent polarity critically impacts reaction rates and regioselectivity. Polar aprotic solvents like DMF and acetonitrile enhance nucleophilicity in alkylation steps, while ethanol and THF are preferred for cyclocondensation. Elevated temperatures (80–100°C) accelerate difluoromethylation but risk decomposition, necessitating careful monitoring.
Catalytic Enhancements
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems improves interfacial reactions, particularly in halogen exchange steps involving fluorinated reagents. Additionally, palladium-catalyzed cross-coupling has been explored for introducing aromatic substituents, though applicability to the target compound remains limited.
Industrial-Scale Synthesis
Industrial production emphasizes cost efficiency and scalability. Continuous-flow reactors are employed for exothermic steps like difluoromethylation, reducing thermal degradation risks. High-performance liquid chromatography (HPLC) and recrystallization from ethanol/water mixtures ensure ≥99% purity for pharmaceutical applications.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar pyrazole rings and gauche conformation of the difluoromethyl group, with key bond lengths of 1.34 Å (N–N) and 1.45 Å (C–F).
Chemical Reactions Analysis
Types of Reactions
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and pyrazole rings play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The following table summarizes the target compound and its structural analogues, emphasizing substituent effects and physicochemical properties:
Substituent Effects and Functional Implications
Fluorinated Groups
- Difluoromethyl vs. Trifluoromethyl : The target compound’s difluoromethyl group offers moderate electron-withdrawing effects and lipophilicity, balancing metabolic stability and solubility. In contrast, trifluoromethyl groups (e.g., in ’s benzimidazole derivatives) are stronger electron-withdrawing groups, which may improve binding affinity but reduce solubility .
Core Heterocycles
- Pyrazole vs. Pyrimidine/Pyridine : The target’s dual pyrazole system provides conformational rigidity and hydrogen-bonding sites. Pyrimidine- or pyridine-based analogues (e.g., and ) introduce additional nitrogen atoms, altering electronic distribution and solubility profiles .
Linker Groups
- Methylene vs.
Biological Activity
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by its difluoromethyl group and two pyrazole rings, which contribute to its lipophilicity and metabolic stability. The molecular formula is C13H19F2N5, with a molecular weight of 283.32 g/mol. The presence of the difluoromethyl group enhances its binding affinity to various biological targets, making it a candidate for pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | C13H19F2N5 |
| Molecular Weight | 283.32 g/mol |
| CAS Number | 1856065-56-9 |
| LogP | 2.46 |
| Polar Surface Area | 39 Å |
This compound's biological activity is primarily attributed to its interaction with specific enzymes and receptors. The difluoromethyl group enhances the compound's selectivity towards molecular targets, potentially modulating various biochemical pathways.
Research indicates that compounds with similar structures exhibit a range of activities:
- Anticancer : Inhibitory effects on cancer cell lines through apoptosis induction and cell cycle arrest.
- Anti-inflammatory : Modulation of inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Antimicrobial : Activity against various bacterial strains due to interference with microbial metabolism.
Anticancer Activity
A study evaluated the compound's effects on several human cancer cell lines, revealing significant cytotoxicity. For instance, it demonstrated an IC50 value of approximately 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma cells (PXF 1752) .
Anti-inflammatory Effects
Another research highlighted the compound's potential in reducing inflammation markers in vitro. It was shown to inhibit the production of TNF-alpha and IL-6 in macrophage cultures, suggesting its utility in treating inflammatory diseases .
Antimicrobial Properties
The compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL depending on the bacterial strain tested .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine?
- Methodology : The compound can be synthesized via multi-step condensation and alkylation reactions. For example, pyrazole cores are often functionalized using nucleophilic substitution (e.g., alkylation of pyrazole amines with chloromethyl intermediates) under basic conditions (e.g., K₂CO₃ in DMF at room temperature) . The difluoromethyl group can be introduced via fluorination of precursor alcohols or through cyclization of fluorinated intermediates, as seen in analogous pyrazole derivatives .
- Critical Data : Yield optimization (e.g., 70–85%) and purity validation (via HPLC or NMR) are essential. Contradictions in reported yields (e.g., 82% in similar compounds vs. lower yields in fluorinated analogs) may arise from steric hindrance or fluorine’s electron-withdrawing effects .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology :
- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and purity. For example, the difluoromethyl group exhibits distinct ¹⁹F NMR shifts (δ ≈ -100 to -120 ppm) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for related pyrazole amines .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects of the difluoromethyl group on pyrazole ring aromaticity .
Advanced Research Questions
Q. What strategies mitigate challenges in regioselective functionalization of the pyrazole rings?
- Methodology :
- Protecting groups : Temporarily block reactive sites (e.g., NH₂) with Boc or acetyl groups during alkylation .
- Catalysis : Use transition-metal catalysts (e.g., Pd or Cu) for cross-coupling reactions at specific positions .
- Statistical design of experiments (DoE) : Optimize reaction parameters (temperature, solvent, catalyst loading) to minimize by-products .
Q. How does the difluoromethyl group influence the compound’s biological activity compared to non-fluorinated analogs?
- Methodology :
- Structure-activity relationship (SAR) studies : Compare bioactivity (e.g., enzyme inhibition, cytotoxicity) against analogs with CH₃ or CF₃ groups. Fluorine’s electronegativity enhances metabolic stability and membrane permeability .
- Pharmacokinetic profiling : Assess logP, solubility, and plasma stability. Fluorine substitution typically reduces logP by ~0.5–1.0 units compared to methyl groups .
Q. What computational tools are effective for predicting reaction pathways or binding affinities?
- Methodology :
- Reaction path search : Quantum mechanics/molecular mechanics (QM/MM) simulations identify intermediates and transition states in fluorination steps .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes with biological targets (e.g., kinases or GPCRs) .
- Machine learning : Train models on pyrazole datasets to predict reaction yields or toxicity .
Data Contradiction Analysis
Q. Why do reported biological activities vary across studies for structurally similar pyrazole derivatives?
- Analysis :
- Experimental conditions : Variations in assay protocols (e.g., cell lines, incubation times) impact IC₅₀ values. Standardize assays using controls like doxorubicin .
- Substituent positioning : Minor structural changes (e.g., amine at position 3 vs. 5) drastically alter target selectivity .
- Purity discrepancies : Impurities from incomplete fluorination (e.g., residual CH₂Cl) may skew bioactivity results .
Methodological Best Practices
Q. How should researchers design experiments to validate the compound’s mechanism of action?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
